molecular formula C7H14ClO5P B14467669 Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate CAS No. 66461-66-3

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate

Cat. No.: B14467669
CAS No.: 66461-66-3
M. Wt: 244.61 g/mol
InChI Key: MICWUHQGDZFQQW-UHFFFAOYSA-N
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Description

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:

(C2H5O)2P(O)H+ClCO2CH2CH2Cl(C2H5O)2P(O)OCH2CH2COCl+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(O)H} + \text{ClCO}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)OCH}_2\text{CH}_2\text{COCl} + \text{HCl} (C2​H5​O)2​P(O)H+ClCO2​CH2​CH2​Cl→(C2​H5​O)2​P(O)OCH2​CH2​COCl+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form diethyl {2-hydroxyethyl}phosphonate and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: This reaction is usually performed in the presence of water or aqueous bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Substitution Reactions: The major products are substituted phosphonates.

    Hydrolysis: The primary product is diethyl {2-hydroxyethyl}phosphonate.

    Oxidation and Reduction: The products include phosphonic acids and phosphine derivatives.

Scientific Research Applications

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a potential therapeutic agent.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets include enzymes and other proteins that can interact with the phosphonate group, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl {2-hydroxyethyl}phosphonate
  • Diethyl {2-[(hydroxycarbonyl)oxy]ethyl}phosphonate

Uniqueness

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to other phosphonates. This makes it particularly useful in specific synthetic applications where selective substitution reactions are required.

Properties

CAS No.

66461-66-3

Molecular Formula

C7H14ClO5P

Molecular Weight

244.61 g/mol

IUPAC Name

2-diethoxyphosphorylethyl carbonochloridate

InChI

InChI=1S/C7H14ClO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3

InChI Key

MICWUHQGDZFQQW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOC(=O)Cl)OCC

Origin of Product

United States

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